molecular formula C7H10O3 B14229922 Hexahydro-2H-2,5-epoxy-1,3-benzodioxole CAS No. 722545-98-4

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole

Cat. No.: B14229922
CAS No.: 722545-98-4
M. Wt: 142.15 g/mol
InChI Key: QWBPYPTUMWVXKP-UHFFFAOYSA-N
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Description

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole is an organic compound with the molecular formula C7H10O3 It is a derivative of benzodioxole, characterized by the presence of an epoxy group and a hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the epoxy group into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Hexahydro-2H-2,5-epoxy-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, triggering a cascade of biochemical reactions.

Comparison with Similar Compounds

Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be compared with other similar compounds, such as:

Properties

CAS No.

722545-98-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,9,10-trioxatricyclo[4.3.1.03,8]decane

InChI

InChI=1S/C7H10O3/c1-2-5-6-3-4(1)8-7(9-5)10-6/h4-7H,1-3H2

InChI Key

QWBPYPTUMWVXKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1OC(O2)O3

Origin of Product

United States

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